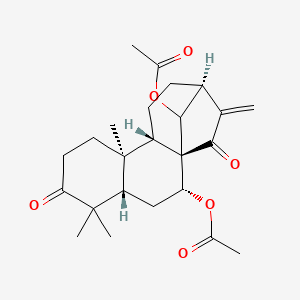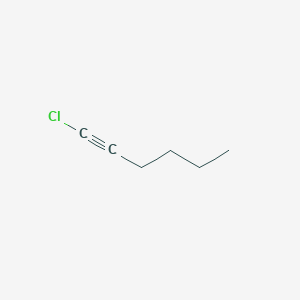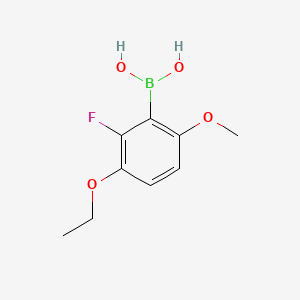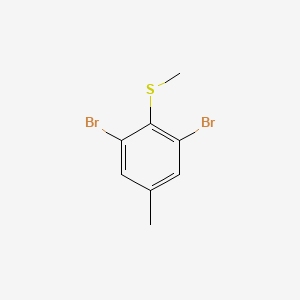
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylphenyl(methyl)sulfane.
Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.
2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.
Propiedades
Fórmula molecular |
C8H8Br2S |
|---|---|
Peso molecular |
296.02 g/mol |
Nombre IUPAC |
1,3-dibromo-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
Clave InChI |
HZXJTKYECVZWJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



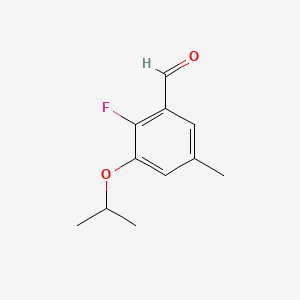
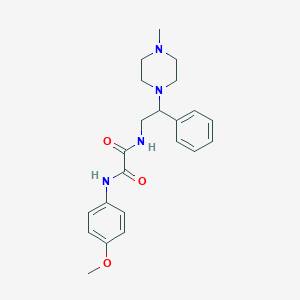
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)


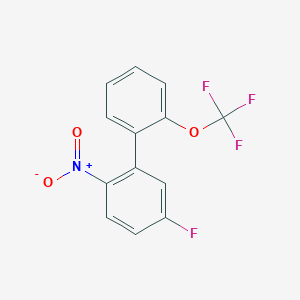
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
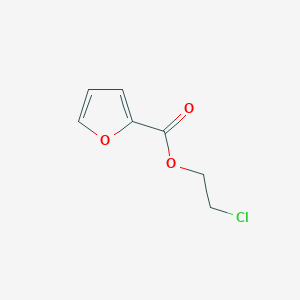

![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
